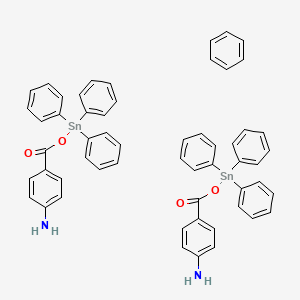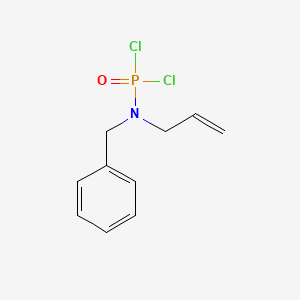
N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride is an organophosphorus compound characterized by the presence of a benzyl group, an allyl group, and two chlorine atoms attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride typically involves the reaction of benzylamine with allyl chloride in the presence of a phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Benzylamine reacts with allyl chloride to form N-Benzyl-N-prop-2-en-1-ylamine.
- The resulting amine is then treated with phosphorus trichloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidic oxides.
Reduction: Reduction reactions can convert the compound into phosphoramidic hydrides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphoramidic oxides, hydrides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride involves its interaction with molecular targets through its reactive phosphorus center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzymes or modification of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N-prop-2-en-1-ylphosphoramidic oxide
- N-Benzyl-N-prop-2-en-1-ylphosphoramidic hydride
- N-Benzyl-N-prop-2-en-1-ylphosphoramidic alkoxide
Uniqueness
N-Benzyl-N-prop-2-en-1-ylphosphoramidic dichloride is unique due to its specific combination of benzyl and allyl groups attached to a phosphorus atom with two chlorine atoms
Propriétés
Numéro CAS |
90876-21-4 |
|---|---|
Formule moléculaire |
C10H12Cl2NOP |
Poids moléculaire |
264.08 g/mol |
Nom IUPAC |
N-benzyl-N-dichlorophosphorylprop-2-en-1-amine |
InChI |
InChI=1S/C10H12Cl2NOP/c1-2-8-13(15(11,12)14)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
Clé InChI |
WMRRYIKHFITZPM-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC1=CC=CC=C1)P(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)
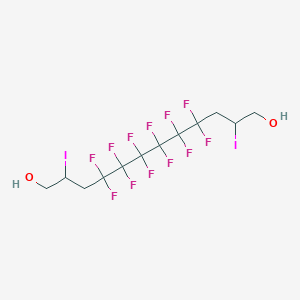
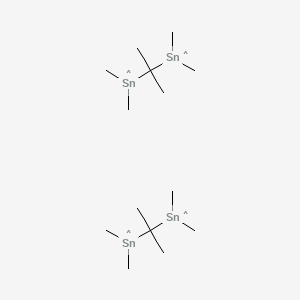
![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
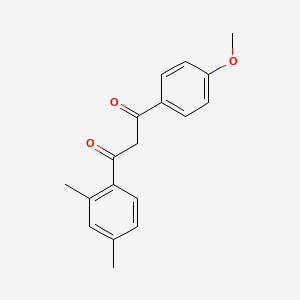
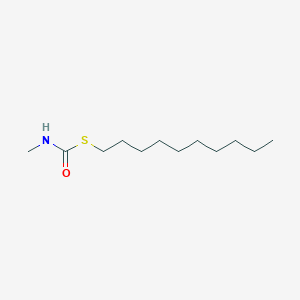
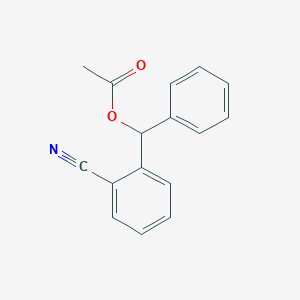
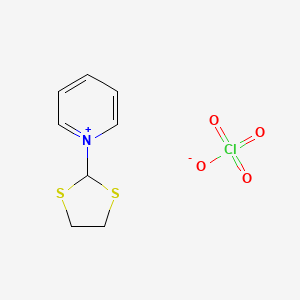
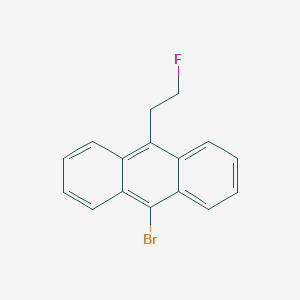
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
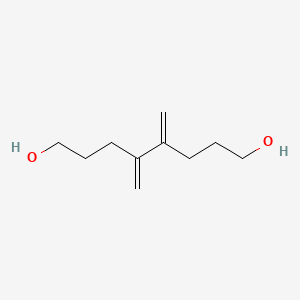
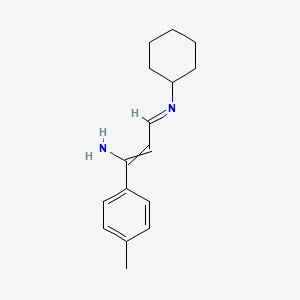
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
